Product packaging for Copper D-gluconate(Cat. No.:CAS No. 13005-35-1)

Copper D-gluconate

Cat. No.: B086309
CAS No.: 13005-35-1
M. Wt: 453.84 g/mol
InChI Key: OCUCCJIRFHNWBP-IYEMJOQQSA-L
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Description

Copper gluconate is an organic molecular entity.
Copper gluconate is a copper salt of D-gluconic acid that displays a light blue to bluish-green color. It is prepared by the reaction of gluconic acid solutions with cupric oxide or basic cupric carbonate. According to the good manufacturing or feeding practice by the FDA, copper gluconate is used as a nutrient or dietary supplement and is generally recognized as safe for use at a level not exceeding 0.005 percent.
Copper Gluconate is the orally bioavailable copper salt of D-gluconic acid. In addition to its roles as an enzyme cofactor for cytochrome C oxidase and superoxide dismutase, copper forms complexes with the thiocarbamate disulfiram (DSF) forming DSF-copper complexes, which enhances the DSF-mediated inhibition of the 26S proteasome;  proteasome inhibition may result in inhibition of cellular protein degradation, cessation of cell cycle progression, inhibition of cellular proliferation, and the induction of apoptosis in susceptible tumor cell populations.
Copper gluconate is the copper salt of D-gluconic acid. It is used in dietary supplements and to treat conditions such as acne vulgaris, common cold, hypertension, premature labor, Leishmaniasis, visceral postoperative complications. Copper is a chemical element with the symbol Cu and atomic number 29. Copper is an essential elements in plants and animals as it is required for the normal functioning of more than 30 enzymes. It occurs naturally throughout the environment in rocks, soil, water, and air. (L277, L278, L286)
Derivatives of gluconic acid (the structural formula HOCH2(CHOH)4COOH), including its salts and esters.
See also: Copper (has active moiety);  Cupric Cation (has active moiety) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22CuO14 B086309 Copper D-gluconate CAS No. 13005-35-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUCCJIRFHNWBP-IYEMJOQQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22CuO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035960
Record name Copper gluconate
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Molecular Weight

453.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-09-3
Record name Bis(D-gluconato-κO1,κO2)copper
Source CAS Common Chemistry
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Record name Copper gluconate [USP]
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Record name Copper gluconate
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Record name Copper gluconate
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Record name COPPER GLUCONATE
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Significance of Copper D Gluconate in Chemical and Biological Systems

The importance of Copper D-gluconate stems from the fundamental roles of its constituent parts: copper and gluconic acid. Copper is an essential trace element vital for the function of numerous enzymes in living organisms, including cytochrome c oxidase and superoxide (B77818) dismutase, which are crucial for cellular respiration and antioxidant defense. nih.govsolubilityofthings.com The gluconate portion of the molecule enhances the bioavailability of copper, facilitating its absorption and utilization within biological systems. typology.comtypology.com

In chemical contexts, this compound is recognized for its coordination chemistry. The D-gluconate ligands chelate the copper ion through their carboxylate and hydroxyl groups, forming a stable complex. cymitquimica.com This stability and its solubility in water make it a valuable reagent in various chemical reactions and for the synthesis of other copper-containing compounds. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C12H22CuO14
Molecular Weight 453.84 g/mol
Appearance Light blue to bluish-green powder
Melting Point 155-157 °C
Solubility Soluble in water, insoluble in ethanol

Sources: wikipedia.orgamericanelements.comnih.gov

Overview of Research Trajectories for Copper D Gluconate

Established Synthesis Routes for this compound

This compound (C₁₂H₂₂CuO₁₄) is the copper salt of D-gluconic acid, presenting as an odorless, light blue to blue-green crystalline powder. cir-safety.org Its synthesis is primarily achieved through the reaction of D-gluconic acid with various copper compounds.

Reaction of D-gluconic Acid with Copper Compounds

The most common and established methods for preparing this compound involve the direct reaction of a D-gluconic acid solution with a copper-containing reactant. The choice of the copper compound can influence the reaction conditions and byproducts. Commonly used copper compounds include cupric oxide (CuO), basic copper carbonate (Cu₂(OH)₂CO₃), and copper hydroxide (B78521) (Cu(OH)₂). Current time information in Bangalore, IN.ekb.egsci-hub.se

The general chemical reaction involves the acid-base neutralization where the gluconic acid reacts with the basic copper compound to form the copper salt and water. For instance, the reaction with cupric oxide is as follows:

2C₆H₁₂O₇ (D-gluconic acid) + CuO (Cupric Oxide) → C₁₂H₂₂CuO₁₄ (this compound) + H₂O (Water) scribd.com

Manufacturing processes often involve heating a mixture of D-gluconic acid and the copper compound in an aqueous solution to facilitate the reaction and dissolution of the reactants. researchgate.net One described method involves adding copper oxide and gluconic acid to water, heating the mixture to react, and then filtering, centrifuging, drying, and pulverizing the resulting this compound. researchgate.netnih.gov In a specific example, 176 kg of copper oxide and 868 kg of gluconic acid are reacted in 1500 kg of water to produce 1000 kg of this compound. researchgate.net Another method details stirring a mixture of a 1.0 M aqueous solution of gluconic acid with a suspension of copper hydroxide at 75°C until the reaction is complete, which is monitored by infrared spectroscopy. ekb.eg

Alternative synthesis pathways have also been developed. One such method is the fermentation of glucose to produce gluconic acid, which is then reacted with copper carbonate. researchgate.netnih.gov Other approaches include the direct reaction of calcium gluconate with copper sulfate, and the chemical oxidation of glucose to gluconic acid using ozone, followed by a reaction with copper carbonate. researchgate.netnih.gov A patented method describes creating a this compound solution and then adding it to solvents like ethanol, methanol, or acetone (B3395972) to precipitate the crystalline product. google.comgoogle.com

The following table summarizes various established synthesis routes:

Reactant 1Reactant 2Key Process DetailsReference(s)
D-gluconic AcidCupric Oxide (CuO)Heating reactants in process water, followed by filtration, centrifugation, and drying. Current time information in Bangalore, IN.sci-hub.seresearchgate.netnih.gov
D-gluconic AcidBasic Copper CarbonateReaction in a gluconic acid solution. Current time information in Bangalore, IN.sci-hub.seresearchgate.netnih.gov
D-gluconic AcidCopper Hydroxide (Cu(OH)₂)Stirring a suspension at elevated temperatures (e.g., 75°C). ekb.eg
Calcium GluconateCopper Sulfate (CuSO₄)Direct metathesis reaction. researchgate.netnih.govgoogle.com
GlucolactoneBasic Copper CarbonateReaction followed by crystallization, drying, and crushing. google.com

Advanced Preparative Techniques for Copper-Containing Materials

Beyond the synthesis of the pure compound, research has focused on incorporating this compound into various materials to impart specific functionalities, such as antimicrobial properties.

Integration of this compound into Polymeric Matrices

This compound has been utilized as a component in the synthesis of advanced polymeric materials. It can serve as a precursor catalyst in polymerization reactions. For example, Copper(II) D-gluconate can be used for the photo-induced living radical polymerization of acrylates. medchemexpress.com In this process, it acts as a precursor to a more active catalyst formed through ligand exchange, enabling the creation of well-defined polymers. medchemexpress.comrsc.org

Another significant application involves the integration of copper into cellulosic matrices using this compound complexes (Cu-DGL). nih.govresearchgate.net This method relies on a ligand exchange mechanism to introduce copper ions into a swollen cellulose (B213188) matrix. nih.gov The sorption of copper into the cellulose is pH-dependent, with studies showing varied uptake at pH levels of 6, 10, and 13. sci-hub.senih.gov The process allows for a controllable insertion of copper ions into the polymer, which is influenced by the carboxyl group content of the cellulosic material. nih.gov This technique is foundational for creating functionalized natural polymers.

Fabrication of this compound Treated Materials

The properties of this compound make it a suitable agent for treating various materials to create functional composites.

A key area of development is the creation of antimicrobial textiles by treating fibers and fabrics with this compound. ekb.egsci-hub.se One established method involves treating cellulose fabrics, such as lyocell, with a solution of this compound complexes (Cu-DGL). sci-hub.se This step allows for the controlled insertion of copper ions into the cellulose matrix. sci-hub.se

Following the sorption of the copper complex, a reduction step is typically employed. The use of a reducing agent, such as sodium borohydride, reduces the sorbed Cu(II) ions. ekb.egsci-hub.se This results in the formation and deposition of copper-containing particles within the fiber structure. sci-hub.se

Research has shown that fabrics treated via this method exhibit significant antimicrobial activity. ekb.egsci-hub.se For instance, a lyocell fabric treated with Cu-DGL and subsequently reduced was tested against Staphylococcus aureus. The results indicated a 90% reduction in bacterial viability after just 3 hours of contact, even with a relatively low copper content of 2.6 mmol Cu/kg of cellulose fiber. sci-hub.se The durability of the treatment is also a critical factor; after five hand-washing cycles, approximately 30% of the initial copper amount was found to remain on the cellulose fabrics. sci-hub.se This demonstrates the potential for creating durable, functional textiles for applications in hygiene and medicine. sci-hub.se

The table below outlines the process for fabricating these functionalized fabrics.

Process StepDescriptionPurposeReference(s)
Impregnation Cellulose fabric is treated with a this compound (Cu-DGL) complex solution.To introduce and sorb copper ions into the fiber matrix in a controlled manner. sci-hub.se
Reduction The copper-impregnated fabric is treated with a reducing agent (e.g., sodium borohydride).To reduce the Cu(II) ions, leading to the in-situ formation of copper particles. ekb.egsci-hub.se
Washing/Drying The treated fabric is washed and dried.To remove residual reactants and prepare the final functionalized material. sci-hub.se

Coordination Chemistry and Complexation Dynamics of Copper D Gluconate

Ligand-Metal Interactions in Copper D-gluconate Systems

The formation of stable complexes between copper and D-gluconate is governed by the specific chemical functionalities present on the D-gluconate molecule and their affinity for the metal ion.

D-gluconate, the conjugate base of D-gluconic acid, is a polyhydroxy carboxylate, meaning it possesses multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group. cymitquimica.com This structure allows it to act as a chelating agent, binding to a single metal ion at multiple points, a process that results in a significantly more stable complex than if it were to bind at only one point. The presence of numerous hydroxyl groups along its carbon chain provides multiple potential binding sites for the copper ion. cymitquimica.comsolubilityofthings.com

Both the carboxylate and the hydroxyl groups of D-gluconate are instrumental in the coordination with copper(II) ions. cymitquimica.com The initial and primary binding typically occurs through the carboxylate group. researchgate.net However, the chelation effect is significantly enhanced by the involvement of one or more of the hydroxyl groups. Specifically, the α-hydroxyl group (on the carbon atom adjacent to the carboxylate group) is frequently involved in forming a stable five-membered chelate ring with the copper ion. researchgate.net Evidence from structural studies of metal-D-gluconate complexes confirms that the deprotonated α-hydroxyl and carboxylate oxygen atoms are often coordinated to the metal ion. researchgate.net At higher pH values, other hydroxyl groups along the chain can also deprotonate and participate in the coordination, leading to the formation of various complex species. myttex.net

D-gluconate as a Polyhydroxylated Ligand

Solution Chemistry and Complex Species Formation

The interaction between copper(II) and D-gluconate in an aqueous solution is a dynamic process, heavily influenced by the chemical environment, particularly the pH.

The pH of the solution plays a critical role in determining the structure and stability of the copper-D-gluconate complexes formed. researchgate.netnih.gov This dependence is primarily due to the deprotonation of the hydroxyl groups at higher pH levels. myttex.net In acidic to neutral solutions, the carboxylate group is the primary binding site. As the pH increases into the alkaline range, the hydroxyl groups, starting with the α-hydroxyl group, begin to lose their protons. myttex.net This deprotonation makes the oxygen atoms of the hydroxyl groups much stronger Lewis bases, thereby enhancing their ability to coordinate with the copper ion. myttex.net Spectrophotometry and cyclic voltammetry have been used to confirm the presence of different complex species at varying pH levels. researchgate.netnih.gov Studies have shown that copper uptake in certain systems is higher at pH 6 and 13 compared to pH 10, which can be explained by the relative stabilities of the different Cu(II)-D-gluconate complexes present at each pH. nih.govresearchgate.net

Under certain conditions, particularly in alkaline solutions and with an excess of the ligand, mononuclear copper-D-gluconate complexes can further associate to form dimeric and even polymeric species. myttex.net The formation of dimeric species with the general composition M₂H₋₄G₂²⁻ (where G represents gluconate) has been observed in alkaline solutions containing an excess of gluconate. myttex.net In these structures, deprotonated alcoholic groups can act as bridging ligands, similar to the role of hydroxide (B78521) ions in metal hydrolysis reactions, leading to the formation of polynuclear complexes. myttex.net The potential for D-gluconate to form these larger assemblies is a key aspect of its coordination chemistry. myttex.netacs.org

pH Dependence of Copper-D-gluconate Complexation

Comparative Complexing Ability of D-gluconate with Other Hydroxycarboxylates

To understand the unique properties of D-gluconate as a ligand, it is useful to compare its complexing ability with other common hydroxycarboxylates like citrate (B86180) and tartrate.

In neutral solutions, the stability of the 1:1 metal-ligand complexes generally follows the order: citrate > tartrate > gluconate. myttex.net This is primarily because citrate and tartrate have more carboxyl groups, giving them a higher negative charge and thus a stronger initial electrostatic attraction for the copper(II) ion. myttex.net

However, the situation changes significantly in alkaline solutions. D-gluconate possesses a greater number of hydroxyl groups than both citrate and tartrate. myttex.net At high pH, these hydroxyl groups can deprotonate, making D-gluconate a powerful chelating agent. myttex.net This property allows gluconate to be a more effective sequestering agent for cations like copper(II) in strongly alkaline environments compared to citrate. myttex.net

Below is a table summarizing the comparative complexing characteristics:

FeatureD-gluconateCitrateTartrate
Number of Carboxyl Groups 132
Number of Hydroxyl Groups 512
Complex Stability (Neutral pH) GoodExcellentVery Good
Complex Stability (Alkaline pH) ExcellentGoodVery Good
Primary Reason for Alkaline Stability Deprotonation of multiple hydroxyl groups myttex.netDeprotonation of hydroxyl group and carboxylatesDeprotonation of hydroxyl groups and carboxylates

This table highlights that while citrate is a stronger complexing agent at neutral pH due to its higher charge, D-gluconate's greater number of hydroxyl groups gives it an advantage in alkaline conditions. myttex.net

Advanced Analytical and Spectroscopic Characterization of Copper D Gluconate Complexes

Spectroscopic Methodologies

Spectroscopy is a cornerstone in the analysis of copper (II) complexes, providing detailed information about electronic transitions, the local environment of the paramagnetic copper center, and the structure of the organic ligand.

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for characterizing copper(II) gluconate complexes in solution. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For copper(II) complexes, these spectra are typically characterized by specific absorption bands that provide insight into the d-orbital splitting and the nature of the ligand-metal bonding.

Upon the formation of a complex between copper(II) and a ligand like gluconate, changes in the UV-Vis spectrum are observed. rsc.org The spectra of copper(II) complexes often exhibit broad absorption peaks in the visible region (around 550–800 nm) and more intense peaks in the UV region (340–450 nm). mdpi.com The lower energy peaks are generally attributed to ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from a ligand-based molecular orbital to a copper-based molecular orbital. mdpi.com The specific wavelength and intensity of these absorption bands are sensitive to the coordination geometry and the nature of the ligands bound to the copper ion. For instance, the complexation of Cu(II) with gluconate and other ligands can be monitored as a function of time or reaction conditions by observing changes in the UV-Vis spectrum. rsc.orgresearchgate.net

Table 1: Typical UV-Vis Absorption Bands for Copper(II) Complexes

Absorption Band RegionTypical Wavelength Range (nm)AssignmentReference
Band 1550 - 800Ligand-to-Metal Charge-Transfer (LMCT) mdpi.com
Band 2340 - 450Ligand-to-Metal Charge-Transfer (LMCT) mdpi.com
Band 3240 - 340Intra-Ligand Charge Transfer (ILCT) / Ligand-to-Ligand Charge Transfer (LLCT) mdpi.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying paramagnetic species, such as those containing the Cu²⁺ ion (a d⁹ system with one unpaired electron). nih.govnih.gov EPR spectroscopy provides detailed information about the electronic structure and the coordination environment of the copper center. ethz.ch

The EPR spectrum of a copper(II) complex is characterized by g-values and hyperfine coupling constants (A-values) arising from the interaction of the unpaired electron with the copper nucleus (I=3/2). ethz.ch For an axially symmetric complex, the spectrum is described by the principal values g∥, g⊥, A∥, and A⊥. ethz.ch The values of these parameters are diagnostic of the geometry of the copper site (e.g., square planar, tetrahedral, or distorted square pyramidal) and the nature of the coordinating atoms. ethz.chacs.org For example, the EPR spectra of copper(II) bound to ligands with nitrogen and oxygen donor atoms have been extensively studied to characterize the binding sites. nih.govresearchgate.net In studies of copper hopping, temperature-dependent EPR has been used to observe the dynamic averaging of magnetic parameters as the copper ion moves between different binding sites. acs.org

Table 2: Illustrative EPR Parameters for an Axial Copper(II) Complex

EPR ParameterDescriptionTypical Information DerivedReference
g∥ and g⊥Principal components of the g-tensor, reflecting the interaction of the electron spin with the external magnetic field.Provides information on the overall electronic structure and geometry of the complex. The condition g∥ > g⊥ > 2.0023 is typical for Cu(II) in an axially elongated (tetragonal) environment. ethz.ch
A∥ and A⊥Principal components of the hyperfine coupling tensor, reflecting the interaction between the electron spin and the copper nuclear spin (I=3/2).The magnitude of A∥ is particularly sensitive to the covalency of the copper-ligand bond and the stereochemistry of the complex. ethz.ch

While NMR spectroscopy is a powerful tool for structural elucidation of diamagnetic organic molecules, its application to paramagnetic complexes like those of copper(II) presents challenges. The paramagnetic Cu²⁺ ion can cause significant broadening and shifting of NMR signals, making spectra difficult to interpret. bhu.ac.in

However, these paramagnetic effects can also be exploited. The measurement of Cu(II)-induced relaxation rate enhancements in ¹H and ¹³C NMR spectra can provide distance information between the paramagnetic metal ion and the various nuclei of the ligand. researchgate.net This data can be used to determine the binding sites of the ligand and to model the three-dimensional structure of the complex in solution. researchgate.netnih.gov For the gluconate ligand itself, ¹³C NMR is used to monitor its formation and metabolism in biological systems. nih.gov The chemical shifts in a ¹³C NMR spectrum give direct information about the carbon skeleton of the molecule. bhu.ac.ind-nb.info In a typical ¹³C NMR spectrum of D-gluconate, distinct signals would be expected for each of the six non-equivalent carbon atoms.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electrochemical Characterization Techniques

Electrochemical methods are employed to study the redox properties of copper D-gluconate complexes, providing information on their stability and reactivity.

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of metal complexes. dntb.gov.ua In a CV experiment, the potential is swept linearly between two limits, and the resulting current is measured. google.com For solutions containing copper(II) gluconate, the voltammogram reveals the potentials at which the copper species are reduced (e.g., Cu²⁺ to Cu⁺ or Cu⁰) and oxidized.

The kinetics of Cu(II) reduction in gluconate solutions are highly dependent on the solution's pH. researchgate.net At low pH (e.g., pH 2.0), cyclic voltammograms may show a well-defined wave corresponding to the reduction of the copper complex. researchgate.net At higher pH values, the shape of the voltammogram can change, reflecting the presence of different copper-gluconate species. The peak potentials for reduction and oxidation provide thermodynamic information about the complex, while the peak shapes and scan rate dependence offer insights into the kinetics and mechanism of the electron transfer process. mdpi.com For example, studies have shown that in alkaline solutions, the oxidation of copper electrodes can lead to the formation of Cu₂O and subsequently CuO/CuOOH, with distinct peaks observed in the cyclic voltammogram. researchgate.net

Table 3: Representative Electrochemical Data from Cyclic Voltammetry of Copper Solutions

SystemProcessApproximate Potential (V vs. Ag/AgCl)Reference
5 mM Cu in H₂SO₄ (pH 1.5)Start of Cu deposition-0.36 mdpi.com
5 mM Cu in H₂SO₄ (pH 1.5)Stripping of electrodeposited Cu+0.25 mdpi.com
Cu/G electrode in 0.1 M NaOHOxidation of Cu to Cu₂O-0.4 V to -0.2 V researchgate.net
Cu/G electrode in 0.1 M NaOHReduction of CuO species-0.4 V to -0.7 V researchgate.net

Structural Elucidation Methods

Determining the precise three-dimensional arrangement of atoms in this compound is achieved through diffraction and advanced spectroscopic methods.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. nih.gov This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the exact coordination geometry of the copper ion and the conformation of the gluconate ligand. For instance, a study on a novel water-soluble copper(II) gluconate complex, [Cu(DPQ)(Gluc)]·2H₂O, utilized single-crystal X-ray diffraction to fully characterize its structure. nih.gov

For materials that are not available as single crystals, X-ray powder diffraction (XRPD) is used. XRPD provides a fingerprint of the crystalline phases present in a sample. The diffraction pattern, which plots intensity versus the diffraction angle (2θ), is characteristic of the crystal lattice. A patent for amorphous copper gluconate notes that the crystalline form has a distinct X-ray powder diffraction pattern with characteristic d-spacing values, whereas the amorphous form shows no such features. google.com This technique is crucial for distinguishing between crystalline and amorphous forms and for quality control. Furthermore, X-ray Absorption Spectroscopy (XAS), including EXAFS and XANES, can provide valuable structural information about the local coordination environment of the copper atom in both crystalline and non-crystalline samples. researchgate.net

Table 4: X-ray Powder Diffraction Data for Crystalline Copper Gluconate

Interplanar Distance (d) (nm)Relative Intensity (I/I₀)Reference
1.54>30% google.com
0.502>30% google.com
0.461Maximum Intensity google.com
0.407>30% google.com
0.349>30% google.com
0.302>30% google.com
0.297>30% google.com
0.256>30% google.com

Note: Data measured using a copper gamma ray source. google.com

X-ray Crystallography of this compound Compounds

X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. In the study of this compound, this technique has been instrumental in determining the coordination geometry of the copper ion and the conformation of the gluconate ligand.

Recent research has led to the synthesis and characterization of novel water-soluble copper(II) gluconate complexes. For instance, a complex denoted as [Cu(DPQ)(Gluc)]·2H₂O (where DPQ is pyrazino[2,3-f] nih.govamericanelements.comphenanthroline and Gluc is D-gluconate) was successfully synthesized and its structure confirmed by single-crystal X-ray diffraction analysis. nih.gov This analysis revealed the specific binding modes and the geometry of the complex. Similarly, two other new Cu(II) complexes, [Cu(Gluc)(HPB)(H₂O)]Gluc (CuG1) and [Cu(Gluc)(HPBC)(H₂O)]Gluc (CuG2), were found to exhibit a five-coordinated tetragonal pyramidal geometry. nih.gov

The study of tetranuclear copper(II) complexes incorporating D-gluconate has also benefited from X-ray crystallography. The structures of complexes like Cu₄{μ-(α-d-Glc-1P)}₂(μ-SA)₂(bpy)₄₂ (where SA = D-gluconate) were determined, showing a chelating coordination involving the C-2 hydroxyl group of the D-gluconate moiety. acs.org

Furthermore, X-ray powder diffraction (XRPD) has been employed to characterize different forms of copper gluconate. A crystalline form of copper gluconate shows characteristic diffraction peaks at specific d-spacings, with the most intense peak corresponding to a d-spacing of 0.461 nm, whereas amorphous copper gluconate lacks these distinct features. google.com

Crystalline CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Cu(DPQ)(Gluc)]·2H₂O MonoclinicP2₁/cCu-N, Cu-ON-Cu-N, O-Cu-O nih.gov
[Cu(Gluc)(HPB)(H₂O)]Gluc Tetragonal--- nih.gov
[Cu(Gluc)(HPBC)(H₂O)]Gluc Tetragonal--- nih.gov
Cu₄{μ-(α-d-Glc-1P)}₂(μ-d-gluconate)₂(bpy)₄₂ ---Chelation via C-2 hydroxyl acs.org

Note: Specific unit cell parameters and detailed bond lengths/angles are found in the cited literature.

Mass Spectrometry in this compound Research

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of the structure of chemical compounds. In the context of this compound research, it plays a vital role, particularly in the characterization of complex reaction products.

MALDI-ToF-MS for Polymerization Product Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is particularly valuable for the analysis of large molecules like polymers. Research has shown that copper(II) gluconate can act as a precursor catalyst for the photo-induced living radical polymerization of acrylates. researchgate.netmedchemexpress.com In these studies, MALDI-ToF-MS was crucial for confirming the success of the polymerization process.

The technique has been used to demonstrate the high end-group fidelity of the resulting polymers. researchgate.netrsc.org By analyzing the mass spectra, researchers can confirm that the polymer chains are terminated with the expected chemical groups, which is a key indicator of a well-controlled polymerization. For example, in the polymerization of methyl acrylate (B77674) (MA) using a copper(II) gluconate-based catalyst system, MALDI-ToF-MS spectra confirmed the presence of the expected bromo-terminated polymer chains. rsc.org The analysis provides detailed information on the molecular weight distribution and the structure of the synthesized polymers, achieving near-quantitative conversions (>95%) and low dispersities (Đ ~ 1.16). researchgate.netrsc.org

Polymerization SystemMonomerFindings from MALDI-ToF-MSResulting Polymer CharacteristicsReference
Photo-induced LRP with Cu(II) gluconate/Me₆-TrenMethyl Acrylate (MA)Confirmed high end-group fidelity of poly(methyl acrylate).Well-defined polymers, Đ ~ 1.16, >95% conversion. researchgate.netrsc.org
Photo-induced LRP with Cu(II) gluconate/Me₆-Tren/NaBrMethyl Acrylate (MA)Demonstrated high end-group fidelity.Narrowly dispersed polymers, Đ < 1.12. researchgate.net
Photo-mediated polymerizationPoly(methyl acrylate)Analysis of reflectron mode spectrum confirmed polymer structure.-

Note: Đ (Dispersity) is a measure of the uniformity of molecular weights in a polymer sample.

Integrated Multi-Spectroscopic Approaches

To gain a holistic understanding of the structure, binding, and reactivity of this compound complexes, researchers often employ an integrated multi-spectroscopic approach. This involves combining data from several different analytical techniques, where each technique provides a unique piece of the puzzle.

For instance, the characterization of newly synthesized copper(II) gluconate complexes often involves a suite of methods. A comprehensive analysis may include single-crystal X-ray diffraction for solid-state structure, alongside Fourier transform infrared spectroscopy (FTIR) to identify functional groups involved in coordination, elemental analysis to confirm stoichiometry, and molar conductivity measurements to determine the electrolytic nature of the complex in solution. nih.gov

In studies investigating the interaction of these complexes with biological macromolecules like DNA and human serum albumin (HSA), a combination of spectroscopic techniques is indispensable. Multi-spectroscopy, which can include UV-Vis absorption, fluorescence, and circular dichroism (CD) spectroscopy, is used to probe the binding modes and affinities. nih.gov These spectroscopic methods are often complemented by other techniques such as viscosity measurements and molecular docking to provide a more complete picture of the interaction. nih.gov

Furthermore, techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide valuable information about the local coordination environment and oxidation state of the copper ions in non-crystalline or solution states. researchgate.net The combination of spectrophotometry and cyclic voltammetry has also been used to identify the different complex species present in solution at varying pH levels. researchgate.net This integrated approach ensures a thorough and reliable characterization of the complex chemical nature of this compound compounds.

Biological Mechanisms and Activities of Copper D Gluconate

Cellular and Subcellular Interactions

The journey of copper from copper D-gluconate into and within the cell is a highly regulated process, ensuring that this essential yet potentially toxic metal is delivered where needed without causing cellular damage.

Cellular Uptake and Transport Mechanisms

The absorption of copper into cells is a complex process involving multiple transport proteins. While this compound provides the copper, it is the ionic form of copper, primarily Cu(I), that is transported across cellular membranes.

The primary gateway for copper entry into most cells is the high-affinity copper transporter 1 (CTR1), also known as solute carrier family 31 member 1 (SLC31A1). imrpress.comnih.gov Before transport, the copper(II) (Cu(II)) released from this compound must be reduced to copper(I) (Cu(I)), a reaction catalyzed by cell surface reductases. imrpress.comnih.gov CTR1 then facilitates the transport of Cu(I) across the plasma membrane. imrpress.comnih.gov

Once inside the cell, copper is handed off to a network of copper-transporting P-type ATPases, namely ATP7A and ATP7B. nih.govspringermedizin.de These transporters are crucial for moving copper across intracellular membranes and for its export from the cell. ATP7A is vital for the absorption of copper from the intestine into the portal circulation and is also involved in delivering copper to specific enzymes within the trans-Golgi network. nih.govspringermedizin.de ATP7B is predominantly found in the liver and is responsible for incorporating copper into ceruloplasmin and for excreting excess copper into the bile. nih.govspringermedizin.de

The intracellular trafficking of copper is managed by specific chaperone proteins. For instance, antioxidant 1 copper chaperone (ATOX1) delivers copper to ATP7A and ATP7B in the secretory pathway. nih.gov Copper chaperone for superoxide (B77818) dismutase (CCS) delivers copper to superoxide dismutase 1 (SOD1), and COX17 delivers copper to the mitochondria for incorporation into cytochrome c oxidase. nih.gov

Transporter/ChaperoneFunction in Copper TransportCellular Location
CTR1 (SLC31A1) High-affinity uptake of Cu(I) into the cell.Plasma membrane
ATP7A Efflux of copper from enterocytes; transport into the trans-Golgi network.Trans-Golgi network, basolateral membrane of enterocytes
ATP7B Copper transport for ceruloplasmin synthesis and biliary excretion.Trans-Golgi network, canalicular membrane of hepatocytes
ATOX1 Delivers copper to ATP7A and ATP7B.Cytosol
CCS Delivers copper to SOD1.Cytosol
COX17 Delivers copper to mitochondria for cytochrome c oxidase assembly.Cytosol, mitochondrial intermembrane space

Recent research has highlighted an unexpected role for anion transporters in the intestinal absorption of copper. Studies using Caco-2 cells, a model for human intestinal enterocytes, have demonstrated that copper uptake is significantly dependent on the presence of chloride ions. nih.gov When chloride ions were replaced by gluconate or sulfate, copper uptake was inhibited by approximately 90%. nih.gov This suggests that anion exchangers may facilitate copper absorption by transporting copper-chloride complexes as pseudo-substrates. nih.gov Therefore, while the gluconate portion of this compound enhances its bioavailability, the local ionic environment, particularly the presence of chloride, is critical for the efficient uptake of the released copper. nih.govincidecoder.com

Role of Specific Copper Transporters

Intracellular Copper Homeostasis Regulation

To prevent the toxic effects of free copper ions, cells have evolved sophisticated mechanisms to buffer and manage intracellular copper levels. This involves the action of specific chelating molecules that bind copper and regulate its availability.

Metallothioneins (MTs) are low-molecular-weight, cysteine-rich proteins with a high affinity for binding metal ions, including copper. ivymedical.huresearchgate.net They play a crucial role in detoxifying excess copper and can act as a storage reservoir. ivymedical.huuu.nl The synthesis of metallothionein (B12644479) is induced by high levels of copper, providing a responsive mechanism to buffer against copper overload. ivymedical.hu The bound copper can be stored within the cell or transferred to other proteins as needed. uu.nl

Glutathione (B108866) (GSH), a tripeptide, is another key player in intracellular copper chelation. nih.gov Present in high concentrations in the cytoplasm, GSH can bind to Cu(I) shortly after it enters the cell. springermedizin.denih.gov The resulting Cu(I)-GSH complex is believed to be an important intermediate, which can then transfer the copper to metallothionein for storage or to other copper-requiring proteins. springermedizin.de This initial chelation by GSH helps to prevent free copper from participating in harmful redox reactions. nih.gov

Enzymatic and Cofactor Functions

The copper made available from this compound is essential as a catalytic cofactor for a variety of critical enzymes involved in numerous physiological processes. nih.govincidecoder.com The redox potential of copper, cycling between Cu(I) and Cu(II) states, is central to the function of these cuproenzymes.

Key cuproenzymes include:

Cytochrome c oxidase : The terminal enzyme in the mitochondrial electron transport chain, essential for cellular respiration and energy production. nih.govaacrjournals.org

Superoxide dismutase (SOD1) : A crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals, protecting cells from oxidative damage. nih.govincidecoder.com

Lysyl oxidase : Involved in the cross-linking of collagen and elastin (B1584352), which is essential for the formation and maintenance of connective tissue. nih.gov

Ceruloplasmin : A ferroxidase that plays a role in iron metabolism by oxidizing ferrous iron to ferric iron, allowing it to be transported by transferrin. mdpi.com

Dopamine (B1211576) β-hydroxylase : Catalyzes the conversion of dopamine to norepinephrine, a key step in neurotransmitter synthesis.

Tyrosinase : A key enzyme in the synthesis of melanin (B1238610), the pigment responsible for coloration of the skin, hair, and eyes. incidecoder.com

The proper functioning of these enzymes is entirely dependent on the adequate supply and incorporation of copper, highlighting the importance of bioavailable copper sources like this compound.

EnzymeFunction
Cytochrome c oxidase Cellular respiration, ATP production
Superoxide dismutase (SOD1) Antioxidant defense
Lysyl oxidase Connective tissue formation
Ceruloplasmin Iron metabolism
Dopamine β-hydroxylase Neurotransmitter synthesis
Tyrosinase Melanin production

This compound as a Cofactor for Oxidase Enzymes

Copper, supplied by compounds like this compound, is an indispensable cofactor for several vital oxidase enzymes. nih.govnih.govshreejipharmainternational.com These enzymes catalyze oxidation-reduction reactions that are fundamental to various biological functions. oregonstate.edu Notable examples include lysyl oxidase and tyrosinase.

Lysyl oxidase is a key cuproenzyme required for the structural integrity of connective tissues. oregonstate.eduknowde.comivymedical.hu It facilitates the cross-linking of collagen and elastin fibers, a process essential for the formation and maintenance of strong, flexible connective tissues in bones, the heart, and blood vessels. oregonstate.eduivymedical.hu The activity of lysyl oxidase is directly dependent on the presence of copper. ivymedical.hunih.gov

Tyrosinase is another copper-dependent enzyme that plays a central role in melanin synthesis, the process responsible for the pigmentation of skin and hair. knowde.comivymedical.hunih.govincidecoder.comtypology.comisaltis.comisaltis.comtypology.com Copper acts as a cofactor for tyrosinase, stimulating the production of melanin. knowde.comisaltis.comisaltis.com

Involvement in Superoxide Dismutase Activity

Copper is a critical component of the antioxidant enzyme copper-zinc superoxide dismutase (Cu/Zn SOD), also known as SOD1. nih.govknowde.comivymedical.hunih.govincidecoder.comsolubilityofthings.com This enzyme is a vital part of the body's defense against oxidative stress. ivymedical.hu Cu/Zn SOD catalyzes the dismutation of the superoxide radical (O₂⁻), a reactive oxygen species (ROS), into molecular oxygen and hydrogen peroxide. ivymedical.hu This action helps to mitigate the damaging effects of free radicals on cellular components. ivymedical.hunih.gov The catalytic activity of SOD1 is dependent on the copper ion within its active site. j-alz.com

A study on male albino rats investigated the effects of this compound on oxidative biomarkers in testis tissue over 90 days. The results indicated that at medium and high doses (7.5 and 15 mg/kg/d), this compound significantly reduced superoxide dismutase levels, suggesting an impact on the antioxidant defense system under these experimental conditions. cir-safety.orgcir-safety.org

Role in Cytochrome C Oxidase Function and Energy Metabolism

Table 1: Key Copper-Dependent Enzymes and Their Functions
EnzymeFunctionReference
Lysyl Oxidase Cross-linking of collagen and elastin in connective tissue. oregonstate.eduknowde.comivymedical.hu
Tyrosinase Melanin synthesis for skin and hair pigmentation. knowde.comivymedical.hunih.govincidecoder.comtypology.comisaltis.comisaltis.comtypology.com
Superoxide Dismutase (Cu/Zn SOD) Detoxification of superoxide radicals, antioxidant defense. nih.govknowde.comivymedical.hunih.govincidecoder.comsolubilityofthings.com
Cytochrome C Oxidase Cellular respiration and ATP production in mitochondria. nih.govoregonstate.edushreejipharmainternational.comivymedical.husolubilityofthings.comnih.gov

Role in Metabolic Pathways

Recent research has highlighted the significant role of copper in remodeling cellular metabolism, particularly in the context of cancer cell biology. Copper appears to drive a metabolic shift towards oxidative phosphorylation and influences several key metabolic pathways. biorxiv.orgaacrjournals.org

Influence on Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Activation

Studies have shown that copper can influence the pentose phosphate pathway (PPP). biorxiv.orgaacrjournals.org In certain cancer cell models, increased intracellular copper levels led to a significant increase in the flux of glucose-derived carbon into 6-phospho-D-gluconate, a key intermediate of the PPP. biorxiv.orgaacrjournals.org This indicates an activation of the PPP, which is crucial for producing NADPH for reductive biosynthesis and antioxidant defense, as well as for generating precursors for nucleotide biosynthesis. biorxiv.orgaacrjournals.org The increased utilization of ribose derived from glucose via the PPP further supports the role of copper in de novo nucleotide biosynthesis. aacrjournals.org

Impact on Oxidative Phosphorylation (OxPhos) and Mitochondrial Respiration

Copper is a well-established requirement for mitochondrial respiration. biorxiv.orgbiorxiv.org It is a critical cofactor for cytochrome c oxidase, the terminal complex of the electron transport chain involved in oxidative phosphorylation (OxPhos). aacrjournals.org Elevated copper levels have been shown to augment mitochondrial oxygen consumption rate, including both basal and maximal respiration, leading to increased ATP production. biorxiv.orgbiorxiv.org This enhancement of OxPhos is associated with the remodeling of the mitochondrial proteome and lipidome, which is necessary for the formation of respiratory supercomplexes. biorxiv.orgbiorxiv.org This demonstrates that copper availability directly impacts the cell's capacity for energy production through mitochondrial respiration. imrpress.combiorxiv.org

Regulation of TCA Cycle-dependent Glucose Oxidation

Copper has been found to induce the tricarboxylic acid (TCA) cycle-dependent oxidation of glucose. biorxiv.orgbiorxiv.org The TCA cycle is a central metabolic hub that oxidizes acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy. Recent findings have revealed a direct link between copper and the TCA cycle, where excess copper directly binds to lipoylated components of the cycle. nih.gov This interaction can lead to the aggregation of these proteins and a subsequent loss of iron-sulfur cluster proteins, resulting in proteotoxic stress and a unique form of cell death termed cuproptosis. nih.gov This highlights a regulatory role for copper in the TCA cycle, where it can influence the fate of glucose-derived pyruvate (B1213749) entering the mitochondria for oxidation. imrpress.comnih.govmdpi.com

Table 2: Summary of Copper's Role in Metabolic Pathways
Metabolic PathwayEffect of Increased CopperResearch FindingsReference
Pentose Phosphate Pathway (PPP) ActivationIncreased flux into 6-phospho-D-gluconate and de novo nucleotide synthesis. biorxiv.orgaacrjournals.org
Oxidative Phosphorylation (OxPhos) EnhancementIncreased mitochondrial oxygen consumption and ATP production. biorxiv.orgbiorxiv.org
TCA Cycle Regulation/DisruptionDirect binding to lipoylated components, inducing TCA cycle-dependent glucose oxidation and potentially cuproptosis. biorxiv.orgbiorxiv.orgnih.gov

Antimicrobial Efficacy and Mechanisms

Copper has long been recognized for its antimicrobial properties, capable of killing a wide range of pathogens. herpaso.com this compound, as a source of bioavailable copper ions, demonstrates significant antimicrobial effects.

Antibacterial Activity Against Gram-positive and Gram-negative Bacteria

This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown its effectiveness in inhibiting the growth of various bacterial species. For instance, complexes of copper(II) with gluconate have been found to have good inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes, as well as the Gram-negative bacterium Escherichia coli. nih.gov

The antibacterial mechanism is multifaceted. The release of copper ions is a key element. nih.gov These ions can interact with and disrupt the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components. serenityusa.comresearchgate.net This disruption of the cell envelope renders the bacteria more susceptible to damage. nih.gov Furthermore, copper ions can interfere with essential proteins and enzymes within the bacterial cell, disrupting vital functions. serenityusa.com

One study highlighted the use of this compound in preparing copper-containing cellulose (B213188) fibers that exhibited significant antibacterial activity against S. aureus. sci-hub.se Even at low concentrations, a substantial reduction in bacterial viability was observed. sci-hub.se Another study involving carbon nanosheets decorated with core-shell Cu@Cu2O nanoparticles, prepared using this compound, showed high antibacterial efficiencies against both E. coli (Gram-negative) and S. aureus (Gram-positive). x-mol.net

Bacterial StrainTypeEfficacy of this compoundReference
Staphylococcus aureusGram-positiveGood inhibitory activity nih.gov
Bacillus subtilisGram-positiveGood inhibitory activity nih.gov
Listeria monocytogenesGram-positiveGood inhibitory activity nih.gov
Escherichia coliGram-negativeGood inhibitory activity nih.gov

Antiviral Properties and Mechanisms of Action

This compound has also been investigated for its antiviral properties. Research has shown its potential to inhibit viral infections, including against SARS-CoV-2. news-medical.net A study demonstrated that copper gluconate could reduce SARS-CoV-2 infection in vitro, with a significant reduction in the rate of infected cells at concentrations of 25 μM and higher. news-medical.netnih.gov

The proposed antiviral mechanisms of copper ions released from copper gluconate are thought to involve several actions:

Damage to Viral Structures: Copper ions can directly damage the viral envelope and capsid, the protective protein coat of the virus. herpaso.comnews-medical.net

Denaturation of Viral Genome: The genetic material (DNA or RNA) of the virus can be denatured or degraded by copper ions. herpaso.comnews-medical.net This prevents the virus from replicating.

Inhibition of Viral Protein Production: Copper may disrupt the synthesis of essential viral proteins necessary for replication. news-medical.net

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) by copper ions can cause oxidative damage to viral components. herpaso.com

It is important to note that the antiviral effect of copper gluconate can be inhibited by substances like albumin, which binds to copper ions. nih.gov This suggests that the local application of copper might be more effective than systemic administration for antiviral purposes. herpaso.com

"Contact Killing" Property of Copper Ions

The "contact killing" property of copper is a well-documented phenomenon where direct contact with a copper surface rapidly kills microorganisms. serenityusa.com This process is largely attributed to the release of copper ions from the surface. nih.govnih.gov The mechanism of contact killing is complex and involves a sequence of events that lead to cell death. nih.gov

The key steps in contact killing include:

Membrane Damage: The initial contact between the microbe and the copper surface leads to damage of the outer and inner membranes. nih.govacs.org This damage can be caused by the physical interaction with the surface and the action of released copper ions.

Copper Ion Influx: The compromised membrane allows for the accumulation of copper ions inside the cell. nih.gov

Generation of Reactive Oxygen Species (ROS): Inside the cell, copper ions can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that cause widespread damage to cellular components. mdpi.com

DNA Degradation: The accumulated copper ions and ROS lead to the degradation of the microbial DNA, ultimately causing cell death. nih.gov

This property is not limited to bacteria; copper surfaces have also been shown to inactivate viruses like influenza A and SARS-CoV-2 within hours. news-medical.netnih.gov

Impact on Microbial Membrane Integrity and DNA Cleavage

A primary mechanism of copper's antimicrobial action is the disruption of microbial membrane integrity. mdpi.com Copper ions can interact with the lipids in the cell membrane, causing peroxidation and creating pores. wikipedia.org This leads to a loss of membrane potential and leakage of essential intracellular contents, ultimately resulting in cell death. serenityusa.comwikipedia.org Studies using fluorescent dyes have visualized this membrane damage, showing a clear distinction between viable and non-viable cells after exposure to copper. nih.gov

In addition to membrane damage, copper complexes, including those with gluconate, have been shown to induce DNA cleavage. nih.gov This can occur through an oxidative pathway, often involving the generation of reactive oxygen species like singlet oxygen in the presence of a reducing agent. nih.govresearchgate.net The ability of copper complexes to bind to DNA, through intercalation or groove binding, and subsequently cleave it, is a significant contributor to their antimicrobial and cytotoxic activities. nih.govresearchgate.net

Anti-inflammatory Pathways and Effects

Beyond its antimicrobial properties, this compound also exhibits anti-inflammatory effects, which are attributed to the role of copper in various physiological processes. xzfood.com.cn

Modulation of Inflammatory Biomarkers

Copper plays a role in modulating the immune response and can influence the levels of various inflammatory biomarkers. nih.gov During inflammation and infection, serum copper levels tend to increase, which is partly due to the increased synthesis of ceruloplasmin, a copper-containing protein, by the liver in response to inflammatory cytokines like interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov

Research has indicated that copper can modulate the inflammatory process. For instance, copper has been shown to have a role in reducing the production of pro-inflammatory cytokines. typology.com Some studies suggest that copper supplementation can protect against inflammation-induced damage. nih.gov In the context of inflammatory bowel disease, a study found a positive association between copper levels and C-reactive protein (CRP), a key inflammatory marker. frontiersin.org Conversely, other research points to the anti-inflammatory potential of copper, with some copper complexes showing the ability to suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α. typology.com The exact mechanisms are complex and can vary depending on the specific context and the form of copper being utilized.

Protection of Articular Cartilage

Copper plays a significant role in maintaining the health of connective tissues, including articular cartilage. amazon.in Research indicates that copper supplementation can shield articular cartilage from proteoglycan depletion induced by synovium in ex vivo models. nih.gov This protective action highlights potential mechanisms through which copper exerts its anti-inflammatory and anti-arthritic effects. nih.gov The element is essential for the formation of collagen, a primary component of cartilage, skin, bone, and tendons, further underscoring its importance in joint health. amazon.inverywellhealth.com Copper's involvement in boosting collagen activity, alongside other micronutrients, is crucial for the integrity of cartilage in various joints. verywellhealth.com

Antioxidant and Pro-oxidant Dynamics

Copper's biological activity is characterized by a dual nature, functioning as both an antioxidant and a pro-oxidant. researchgate.net This paradoxical behavior is largely dependent on its redox state and the surrounding chemical environment. researchgate.netivymedical.hu As a component of the antioxidant enzyme copper/zinc superoxide dismutase (Cu/Zn SOD), copper is integral to the body's defense against reactive oxygen species (ROS). incidecoder.comivymedical.hu However, in its free ionic form, copper can participate in reactions that generate highly reactive free radicals, thus exhibiting pro-oxidant characteristics. researchgate.netivymedical.hu

Role in Reactive Oxygen Species (ROS) Generation and Scavenging

Copper is a critical cofactor for superoxide dismutase (SOD), an enzyme that scavenges harmful superoxide radicals. incidecoder.comivymedical.hu However, the presence of copper ions can also lead to the generation of ROS. nih.govmdpi.com The interaction between copper and certain antioxidants can paradoxically result in pro-oxidant activity, leading to the production of hydroxyl radicals. nih.govacs.org Studies have shown that in the presence of copper and hydrogen peroxide, common dietary antioxidants can act as pro-oxidants. nih.govacs.org This dual role is complex; for instance, while some antioxidants may reduce hydroxyl radical formation by limiting copper's redox cycling, sufficiently high concentrations of the same antioxidant might intercept these radicals. nih.gov The generation of ROS by copper complexes is considered a plausible mechanism behind their anticancer activities. acs.org

Fenton-like Reactions and Hydroxyl Radical Formation

Excess free copper ions can inflict cellular damage by participating in Fenton-like reactions, which produce the highly reactive hydroxyl radical. ivymedical.hu This process involves the reduction of the cupric cation (Cu²⁺) to the cuprous ion (Cu⁺), which then reacts with hydrogen peroxide to form a hydroxyl radical. nih.gov This pro-oxidant activity is a significant concern as hydroxyl radicals can damage a wide array of biological macromolecules. ivymedical.hunih.gov The generation of hydroxyl radicals via Fenton-like reactions is implicated in the carcinogenicity of several heavy metals, including copper. nih.gov The ability of copper complexes to generate hydroxyl radicals from hydrogen peroxide is a key aspect of their pro-oxidant behavior and is being explored for its therapeutic potential in cancer treatment. rsc.orgmdpi.com

Influence of pH and Concentration on Redox Activity

The redox activity of copper, and consequently its ability to act as a pro-oxidant or antioxidant, is significantly influenced by factors such as pH and the concentration of reactants. nih.govnih.gov Studies have demonstrated that the level of hydroxyl radical formation in the presence of copper and antioxidants is a function of the pH of the medium and the relative amounts of the antioxidant and copper. nih.govacs.org For example, the pro-oxidant activity observed in solutions containing copper and antioxidants was significantly lower at a pH of 7.4 compared to a pH of 1.2, which may be due to the lower solubility of Cu²⁺ at the higher pH. nih.gov The speciation of copper, and therefore its reactivity, is dependent on both pH and the ratio of copper to other molecules it can interact with, such as polyphenols. nih.gov

Antineoplastic and Cytotoxic Mechanisms

This compound, often in combination with other agents, has been investigated for its potential anticancer properties. The cytotoxicity of such complexes is often linked to the generation of ROS, which can induce apoptosis in cancer cells. nih.govnih.gov Copper complexes can interfere with vital cellular signaling pathways, disrupt DNA expression, and alter mitochondrial membrane permeability, all of which contribute to their antineoplastic effects. nih.govd-nb.info The anticancer activity of certain compounds is enhanced in the presence of copper, which facilitates their uptake into cancer cells and augments their cytotoxic effects. nih.govaacrjournals.org

Modulation of Proteasome Activity via Disulfiram-Copper Complexes

A significant area of research involves the combination of disulfiram (B1670777) (DSF) with copper. The anticancer mechanism of DSF is largely dependent on the presence of copper. nih.gov DSF chelates with copper to form complexes that inhibit the activity of the proteasome, a key cellular machinery for protein degradation. aacrjournals.orgsickkids.ca This inhibition leads to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately causing cancer cell death. nih.gov The DSF-copper complex has been shown to be a potent proteasome inhibitor in cancer cells, while having less effect on normal cells. nih.govmednexus.org This selective activity is linked to the higher copper levels and greater reliance on proteasome function in tumor cells. mednexus.org

Compound Names Mentioned

Compound Name
This compound
D-gluconic acid
Copper
Zinc
Hydrogen peroxide
Disulfiram
Diethyldithiocarbamate

Interactive Data Table: Pro-oxidant Activity of Antioxidants in the Presence of Copper

The following table summarizes the relative pro-oxidant potential of various antioxidants when combined with copper, based on the level of hydroxyl radical formation.

AntioxidantRelative Pro-oxidant Potential
CysteineHighest
AscorbateHigh
EGCGModerate
GSHLowest
Data derived from studies on hydroxyl radical formation in the presence of copper and various antioxidants. nih.govacs.org

Interactive Data Table: Cellular Effects of Disulfiram-Copper Complexes

This table outlines the key mechanisms through which disulfiram-copper complexes exert their antineoplastic effects.

Cellular Target/ProcessEffect of Disulfiram-Copper Complex
Proteasome ActivityInhibition
Reactive Oxygen Species (ROS)Increased Generation
ApoptosisInduction
NF-κB PathwayInhibition
These effects contribute to the cytotoxic activity of the complex against cancer cells.

Induction of Apoptosis in Cancer Cell Lines

This compound, often in complex with other agents like disulfiram (DSF), has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. mycancergenome.orgnih.gov This process is a critical mechanism for eliminating cancerous cells.

Research has shown that copper complexes can trigger apoptosis through pathways mediated by reactive oxygen species (ROS) and DNA damage. nih.gov For instance, two novel water-soluble copper(II) complexes containing gluconate, designated as CuG1 and CuG2, were found to have good cytotoxic activity against A549 (lung carcinoma), HeLa (cervical cancer), and SGC-7901 (gastric cancer) cells. nih.gov The pro-apoptotic effects of copper compounds are often linked to the activation of stress-related pathways, such as the p38 stress-activated protein kinases and the JNK pathways. nih.gov

In human liver cancer (HepG2) cells, a copper(II) gluconate complex, [Cu(DPQ)(Gluc)]·2H2O (CuGluc), was shown to cause apoptotic cell death by elevating intracellular ROS levels, leading to mitochondrial dysfunction and caspase activation. nih.gov Similarly, the combination of disulfiram and copper gluconate (DSF/Cu) has been observed to induce apoptosis in breast and pancreatic cancer cell lines. nih.gove-century.us This induction of apoptosis is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. nih.gove-century.us

The table below summarizes the apoptotic effects of this compound and its complexes on various cancer cell lines as reported in different studies.

Cancer Cell LineCompound/ComplexObserved Apoptotic Effects
A549 (Lung Carcinoma)CuG1 and CuG2Good cytotoxic activity and induction of apoptosis. nih.gov
HeLa (Cervical Cancer)CuG1 and CuG2Good cytotoxic activity and induction of apoptosis. nih.gov
SGC-7901 (Gastric Cancer)CuG1 and CuG2Good cytotoxic activity and induction of apoptosis. nih.gov
HepG2 (Liver Cancer)[Cu(DPQ)(Gluc)]·2H2OElevated intracellular ROS, mitochondrial dysfunction, caspase activation. nih.gov
UACC-812 (Breast Carcinoma)DSF/CuInduction of autophagy and apoptosis, PARP cleavage. nih.gove-century.us
MDA-MB-231 (Breast Carcinoma)DSF/CuInduction of autophagy and apoptosis, PARP cleavage. nih.gove-century.us
PDAC6 (Pancreatic Carcinoma)DSF/CuInduction of autophagy and apoptosis, PARP cleavage. nih.gove-century.us
PANC-1 (Pancreatic Carcinoma)DSF/CuInduction of autophagy and apoptosis, PARP cleavage. nih.gove-century.us

Cell Cycle Arrest and Proliferation Inhibition

In addition to inducing apoptosis, this compound complexes can inhibit cancer cell proliferation by arresting the cell cycle at specific phases. mycancergenome.orgnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing.

Studies on CuG1 and CuG2 complexes revealed their ability to arrest the cell cycle at the G2/M phase in cancer cells. nih.gov This arrest is a crucial step that often precedes apoptosis. Similarly, a copper(II) gluconate complex, CuGluc, was found to cause cell cycle arrest in HepG2 cells. nih.gov

The following table details the effects of this compound complexes on cell cycle and proliferation in different cancer cell lines.

Cancer Cell LineCompound/ComplexEffect on Cell Cycle and Proliferation
A549, HeLa, SGC-7901CuG1 and CuG2Cell cycle arrest at G2/M phase. nih.gov
HepG2[Cu(DPQ)(Gluc)]·2H2OCell cycle arrest. nih.gov
Various Tumor CellsDSF/CuSignificant cell cycle arrest and inhibition of cellular proliferation. mycancergenome.orgfrontiersin.org
NCI-H1299 (NSCLC)DSF/CuInhibition of colony formation. oncotarget.com

DNA Binding and Cleavage Properties of this compound Complexes

The interaction of this compound complexes with DNA is a key aspect of their anticancer mechanism. nih.gov These complexes can bind to DNA and, in some cases, induce cleavage of the DNA strands, leading to cellular damage and death.

Research on the CuG1 and CuG2 complexes has shown that they can interact with DNA through insertion and groove binding. nih.gov Furthermore, they were able to cleave calf thymus DNA (CT-DNA) through a pathway dependent on singlet oxygen when in the presence of ascorbic acid. nih.gov The higher cytotoxic activity of CuG2 compared to CuG1 was consistent with its stronger DNA binding and cleavage ability, suggesting a direct link between DNA interaction and anticancer activity. nih.gov

Another copper(II) gluconate complex, CuGluc, was found to bind to DNA via intercalation with end-stacking. nih.gov This complex could also oxidatively cleave DNA, with the involvement of singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂). nih.gov The ability of copper complexes to promote DNA cleavage has been observed in other studies as well, often occurring through hydrolytic or oxidative pathways. nih.govresearchgate.net

The table below summarizes the DNA interaction properties of different this compound complexes.

Compound/ComplexDNA Interaction ModeDNA Cleavage Activity
CuG1 and CuG2Insertion and groove binding. nih.govCleavage of CT-DNA via a singlet oxygen-dependent pathway. nih.gov
[Cu(DPQ)(Gluc)]·2H₂O (CuGluc)Intercalation with end-stacking. nih.govOxidative cleavage involving ¹O₂ and H₂O₂. nih.gov
Copper(II) complexes with 2'-deoxyadenosine (B1664071) modified histidineIntercalative and groove binding. nih.govPromotion of plasmid DNA cleavage, likely via a hydrolytic pathway. nih.gov
Di and tetranuclear Cu(II) complexes with 2-aminoethylpyridineMinor groove interactions. researchgate.netProficient cleavage of plasmid DNA under oxidative conditions. researchgate.net

Mitochondrial Dysfunction Pathways in Cytotoxicity

Mitochondria, the powerhouses of the cell, play a central role in the cytotoxic effects of this compound complexes. nih.gov Disruption of mitochondrial function can lead to a cascade of events culminating in cell death.

The CuG1 and CuG2 complexes were shown to decrease the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. nih.gov This disruption of the MMP is part of a DNA-damaged and ROS-mediated mitochondrial dysfunction pathway that leads to apoptosis. nih.gov Similarly, the CuGluc complex induced mitochondrial dysfunction in HepG2 cells, contributing to its apoptotic effect. nih.gov

Copper overload in mitochondria can lead to cell death, a process termed "cuproptosis". aacrjournals.org This form of cell death is triggered by the accumulation of copper in the mitochondria, leading to toxic protein stress and ultimately, cell demise. rsc.org The disruption of mitochondrial membrane permeability and polarization is a common mechanism by which copper complexes induce apoptosis in cancer cells. nih.gov

The table below outlines the effects of this compound complexes on mitochondrial function.

Compound/ComplexEffect on MitochondriaResulting Pathway
CuG1 and CuG2Decrease in mitochondrial membrane potential (MMP). nih.govDNA-damaged and ROS-mediated mitochondrial dysfunction leading to apoptosis. nih.gov
[Cu(DPQ)(Gluc)]·2H₂O (CuGluc)Mitochondrial dysfunction. nih.govContribution to apoptotic cell death. nih.gov
General Copper ComplexesDisruption of mitochondrial membrane permeability and polarization. nih.govInduction of apoptosis. nih.gov
Excess CopperAccumulation in mitochondria. aacrjournals.orgCuproptosis (mitochondrial cell death). aacrjournals.orgrsc.org

Regulation of Intratumoral Copper Levels for Therapeutic Intervention

The levels of copper within a tumor are often dysregulated, with many types of cancer exhibiting increased intratumoral copper concentrations. mdpi.com This altered copper homeostasis presents a therapeutic opportunity, where modulating these levels can be used to fight cancer. nih.gov

Therapeutic strategies aim to either deplete cancer cells of their copper supply or induce a fatal copper overload. nih.gov Copper-binding organic ligands can be used to control intracellular copper levels. nih.gov For example, copper chelating agents have been shown to decrease bioavailable copper, leading to a significant reduction in tumor growth. nih.gov

Conversely, increasing intratumoral copper levels can also be a therapeutic approach. Copper ionophores are small molecules that can transport copper ions into cells, leading to an accumulation that can trigger cell death. frontiersin.org Elesclomol is one such copper ionophore that promotes copper overload within mitochondria, leading to oxidative stress and ferroptosis in cancer cells. frontiersin.org

The regulation of intratumoral copper levels can also influence the tumor's interaction with the immune system. researchgate.net For instance, reducing intratumoral copper has been shown to enhance anticancer immunotherapy by increasing the number of tumor-infiltrating immune cells. researchgate.net

The table below summarizes the strategies and effects of regulating intratumoral copper levels.

Therapeutic StrategyMechanismEffect on Cancer
Copper Depletion (using chelators)Reduces bioavailable copper. nih.govDecreases tumor growth and can induce apoptotic cell death. nih.gov
Copper Overload (using ionophores)Increases intracellular copper concentration. frontiersin.orgInduces cell death through mechanisms like cuproptosis and ferroptosis. rsc.orgfrontiersin.org
Modulation of Copper LevelsInfluences the tumor microenvironment. researchgate.netCan enhance the efficacy of immunotherapy. researchgate.net

Toxicological Assessment and Mechanistic Studies of Copper D Gluconate

Organ-Specific Toxicological Responses

Hepatic Toxicity and Copper Accumulation

Exposure to high levels of Copper D-gluconate has been demonstrated to induce significant toxicological responses in the liver, primarily characterized by copper accumulation and subsequent cellular damage. Studies in animal models have consistently shown a dose-dependent increase in hepatic copper concentrations following oral administration of this compound. cir-safety.orgresearchgate.net In male C57BL/6J mice administered 0.005 M this compound in drinking water for 92 days, a statistically significant increase in copper accumulation in the liver was observed compared to control groups. cir-safety.org Similarly, research on Fischer 344 rats fed diets containing this compound showed hepatic copper accumulation at doses of 3000 ppm (0.3%) and higher. jst.go.jp

This accumulation of copper is closely linked to histopathological changes in the liver. At dietary doses of 6000 ppm (0.6%) or greater, hepatic granulomas have been observed in rats. jst.go.jp In one study, marked diffuse granulomas and hepatocellular necrosis were seen in a rat that received a 1.2% this compound diet. cir-safety.orgcir-safety.org The development of these hepatic lesions suggests that while the body has homeostatic mechanisms to manage copper, excessive intake can overwhelm these systems, leading to liver injury. rivm.nl Furthermore, studies in adult Capuchin monkeys fed with this compound for three years showed significantly greater hepatic mRNA expression of proteins related to inflammation and hepatic response to injury, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), hepatocyte growth factor (HGF), and transforming growth factor-β (TGFβ), even without other clinical or histological evidence of liver damage. cir-safety.orgcir-safety.orgcir-safety.org

Table 1: Summary of Hepatic Effects of this compound in Animal Studies

Species Administration Details Observed Hepatic Effects Reference(s)
Rat (Fischer 344) Dietary, 1000-12000 ppm for 13 weeks Hepatic copper accumulation (≥3000 ppm), metallothionein (B12644479) induction (≥1000 ppm), hepatic granulomas (≥6000 ppm), putative preneoplastic lesions (12000 ppm). jst.go.jp
Rat (Albino) Gavage, 79.5-312 mg/kg (single dose) No significant changes in hepatic enzyme activity observed. cir-safety.org
Mouse (C57BL/6J) Drinking water, 0.005 M for 92 days Statistically significant increase in copper accumulation in the liver. cir-safety.org
Dog (Beagle) Dietary, 0.24% for up to 1 year Copper accumulation in the liver; minimal, reversible liver function changes in 1 of 12 dogs. cir-safety.orgcir-safety.org
Monkey (Capuchin) Dietary, up to 7.5 mg/day for 3 years Increased hepatic mRNA expression of inflammatory and injury response proteins (NFκB, HGF, TGFβ). cir-safety.orgcir-safety.orgcir-safety.org

Renal Effects and Nephrotoxicity

The kidney is another primary organ affected by this compound toxicity. Studies have identified a clear link between the oral ingestion of this compound and the development of nephrotoxicity. In a 90-day oral toxicity study, male albino Swiss rats administered this compound at doses of 3.75, 7.5, or 15 mg/kg showed a statistically significant, dose- and time-dependent increase in serum levels of urea, creatinine, sodium, and potassium compared to controls. cir-safety.orgcir-safety.orgcir-safety.orgscirp.orgresearchgate.net These findings are strong indicators of developing renal failure. cir-safety.orgcir-safety.orgscirp.org

Table 2: Renal Effects of this compound in Animal Studies

Species Administration Details Observed Renal Effects Reference(s)
Rat (Albino Swiss) Gavage, 3.75, 7.5, or 15 mg/kg/day for 90 days Significant increase in serum urea, creatinine, sodium, and potassium levels, indicating renal failure. cir-safety.orgcir-safety.orgcir-safety.orgscirp.org
Rat Dietary, 0.06% for 24 weeks Elevated copper content in the kidneys. cir-safety.org
Dog (Beagle) Dietary, 0.24% for up to 1 year Copper accumulation in the kidneys. cir-safety.orgcir-safety.org
Mouse (C57BL/6J) Drinking water, 0.005 M for 92 days No statistically significant difference in kidney copper accumulation compared to controls. cir-safety.org

Oxidative Stress Induction in Tissues

A primary mechanism underlying the toxicity of this compound is the induction of oxidative stress. cir-safety.orgjst.go.jpcir-safety.org Copper is a transition metal that can participate in redox cycling, catalyzing the formation of reactive oxygen species (ROS) through Fenton-like and Haber-Weiss reactions. cabidigitallibrary.org An excess of free copper ions can disrupt the delicate balance between oxidants and antioxidants within cells, leading to oxidative damage to crucial biomolecules such as lipids, proteins, and DNA. cabidigitallibrary.orgnih.gov This hepatotoxicity and potential carcinogenicity of this compound are thought to be attributable to the oxidative stress resulting from impaired hepatic copper metabolism. jst.go.jp

Glutathione (B108866) (GSH), a major intracellular antioxidant, and superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, are critical components of the cellular defense against oxidative stress. nih.gov Studies have shown that exposure to this compound can significantly deplete these protective agents. In a 90-day study on male albino rats, oral administration of this compound at medium (7.5 mg/kg/day) and high (15 mg/kg/day) doses caused a significant reduction in glutathione and superoxide dismutase levels in testis tissue. cir-safety.orgcir-safety.orgcir-safety.org This reduction in antioxidant capacity leaves the cells more vulnerable to damage from ROS. Conversely, some studies on copper-loaded rats have shown that SOD activity in the liver can increase, possibly as a compensatory response to rising superoxide levels. ivymedical.hu However, the depletion observed in other tissues indicates that this response may not be universal or sufficient to prevent toxicity. cir-safety.orgcir-safety.orgcir-safety.org

Table 3: Effects of this compound on Antioxidant Levels in Rat Testis Tissue

Parameter Low Dose (3.75 mg/kg/d) Medium Dose (7.5 mg/kg/d) High Dose (15 mg/kg/d) Reference(s)
Catalase No significant effect No significant effect No significant effect cir-safety.orgcir-safety.orgcir-safety.org
Glutathione (GSH) No significant effect Significantly reduced Significantly reduced cir-safety.orgcir-safety.orgcir-safety.org
Superoxide Dismutase (SOD) No significant effect Significantly reduced Significantly reduced cir-safety.orgcir-safety.orgcir-safety.org
Effects on Glutathione and Superoxide Dismutase Levels

Mechanisms of this compound Induced Toxicity

The toxicity induced by this compound is multifactorial, stemming from the chemical properties of the copper ion itself. A central mechanism is the generation of reactive oxygen species (ROS). cabidigitallibrary.org As a redox-active metal, copper can catalyze the formation of highly damaging hydroxyl radicals from superoxide and hydrogen peroxide via Fenton and Haber-Weiss-like reactions. cabidigitallibrary.org This catalytic activity leads to a state of oxidative stress when cellular antioxidant defenses are overwhelmed. jst.go.jpcabidigitallibrary.org

The resulting oxidative stress can damage cellular components. Lipid peroxidation, evidenced by the formation of malondialdehyde (MDA), compromises cell membrane integrity. cir-safety.orgcir-safety.orgsum.edu.pl Oxidative damage can also extend to DNA, with studies showing that high doses of this compound can enhance the formation of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage. cir-safety.orgjst.go.jp

Furthermore, copper ions can interact directly with proteins, particularly with sulfhydryl groups, potentially inactivating enzymes and disrupting cellular processes. nih.gov While copper is an essential cofactor for enzymes like cytochrome C oxidase and superoxide dismutase, an excess can be toxic. ivymedical.hunih.gov The induction of metallothionein, a metal-binding protein, is a key cellular defense mechanism to sequester excess copper. jst.go.jpivymedical.hu However, at high exposure levels, this system can be saturated, leading to an increase in free intracellular copper and subsequent toxicity. jst.go.jpivymedical.hu The combination of direct ionic effects and pervasive oxidative damage underlies the organ-specific toxicity observed in the liver and kidneys. jst.go.jpcir-safety.orgscirp.org

Role of Redox Reactions and Reactive Oxygen Species

Copper is an essential trace element that plays a critical role in various biological processes, primarily due to its ability to act as a catalytic cofactor in numerous enzymes. This functionality is rooted in its capacity to cycle between its oxidized cupric (Cu²⁺) and reduced cuprous (Cu¹⁺) states. mdpi.comoregonstate.edu While vital, this same redox activity makes free, unbound copper potentially toxic. The administration of copper in the form of this compound can contribute to this toxicity by increasing the concentration of bioavailable copper.

The primary mechanism of this toxicity involves the generation of reactive oxygen species (ROS). todaysveterinarypractice.com In biological systems, the Cu²⁺ ion from this compound can be reduced to the more reactive Cu¹⁺ ion. nih.govfrontiersin.org This Cu¹⁺ ion can then participate in Fenton-like reactions with cellular oxidants, such as hydrogen peroxide (H₂O₂), to produce highly damaging hydroxyl radicals (•OH). nih.govacs.org

Studies have demonstrated that this compound, in the presence of hydrogen peroxide, facilitates the production of hydroxyl radicals. nih.govacs.org Research on copper(II) complexes containing gluconate has shown they can significantly elevate intracellular ROS levels, leading to mitochondrial dysfunction and apoptosis. nih.gov Further evidence from animal studies indicates that high dietary levels of this compound lead to enhanced formation of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, underscoring the role of oxidative stress in its toxicological profile. researchgate.netcir-safety.org This overproduction of ROS can overwhelm cellular antioxidant defenses, leading to damage of critical biomolecules like DNA, lipids, and proteins. researchgate.net

Cuproptosis: Copper-Triggered Mitochondrial Cell Death

Recent research has identified a unique form of regulated cell death termed "cuproptosis," which is directly triggered by an excess of intracellular copper. nih.govimrpress.com This process is distinct from other cell death pathways, such as apoptosis or ferroptosis. The mechanism of cuproptosis is intrinsically linked to the function of mitochondria. researchgate.net

The key steps of cuproptosis are as follows:

Copper Influx and Reduction: Excess intracellular copper, which can result from exposure to bioavailable forms like this compound, is transported into the mitochondria. Inside the cell, the enzyme ferredoxin 1 (FDX1) reduces cupric (Cu²⁺) ions to their more toxic cuprous (Cu¹⁺) state. frontiersin.orgnih.gov

Binding to Lipoylated Proteins: The highly reactive Cu¹⁺ ions directly bind to lipoylated (acylated with lipoic acid) protein components of the mitochondrial tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov An essential target of this binding is dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase complex. researchgate.netnih.gov

Protein Aggregation and Stress: This binding of copper to lipoylated proteins causes them to oligomerize and form aggregates. frontiersin.orgnih.gov This aggregation leads to the subsequent loss of iron-sulfur (Fe-S) cluster-containing proteins. frontiersin.org

Proteotoxic Stress and Cell Death: The aggregation of mitochondrial proteins and the loss of Fe-S cluster proteins induce acute proteotoxic stress, which disrupts mitochondrial respiration and ultimately culminates in cell death. frontiersin.orgresearchgate.netnih.gov

This pathway highlights a specific vulnerability of cells with high mitochondrial respiration to copper overload, providing a direct mechanistic link between excess copper and cellular demise.

Impairment of Hepatic Copper Metabolism

The liver is the central organ for maintaining copper homeostasis, responsible for storing, distributing, and excreting excess copper, primarily via the bile. todaysveterinarypractice.comnih.gov When the body is exposed to high concentrations of this compound, this homeostatic system can become overwhelmed, leading to significant impairment of hepatic copper metabolism.

Studies in rats have shown that administration of this compound results in a substantial accumulation of copper in the liver. researchgate.netcir-safety.org This accumulation triggers a cellular defense response, including the induction of metallothioneins, which are cysteine-rich proteins that sequester heavy metals like copper to mitigate their toxicity. researchgate.netcir-safety.org However, at high exposure levels, these protective mechanisms are insufficient.

The sustained overload of hepatic copper leads to significant liver injury. Histopathological examinations in animal models fed high doses of this compound have revealed the development of hepatic granulomas and hepatocellular necrosis. researchgate.netcir-safety.org This hepatotoxicity is believed to be a direct result of the oxidative stress caused by the redox cycling of excess copper within the liver cells, leading to cellular damage and inflammation. researchgate.netjst.go.jp

Table 1: Hepatic Effects of this compound in Rat Studies
Dietary ConcentrationObserved Hepatic EffectsReference
≥ 0.1% (1000 ppm)Metallothionein induction researchgate.netcir-safety.org
≥ 0.3% (3000 ppm)Hepatic copper accumulation researchgate.netcir-safety.org
≥ 0.6% (6000 ppm)Hepatic granulomas, enhanced 8-hydroxydeoxyguanosine formation researchgate.netcir-safety.org
1.2% (12000 ppm)Marked diffuse granulomas, hepatocellular necrosis cir-safety.org

Preneoplastic Lesion Development in Response to this compound

The chronic hepatotoxicity and persistent oxidative stress induced by high doses of this compound may create a cellular environment conducive to carcinogenesis. researchgate.netjst.go.jp The oxidative DNA damage, marked by the formation of 8-hydroxydeoxyguanosine, is a key initiating event in this process. researchgate.net

Animal bioassays have demonstrated that high dietary concentrations of this compound can promote the development of putative preneoplastic lesions in the liver. researchgate.netcir-safety.org Specifically, studies have reported a significant, dose-dependent increase in the number of glutathione S-transferase placental form (GST-P)-positive foci in the livers of rats. researchgate.netcir-safety.org GST-P is a well-established marker for identifying preneoplastic and neoplastic lesions during hepatocarcinogenesis in rats.

The development of these lesions indicates that while this compound itself may not be a direct initiator of cancer, its ability to cause chronic inflammation, cellular injury, and oxidative damage can promote the growth of initiated cells, thereby possessing a carcinogenic risk at high dose levels. researchgate.netcir-safety.org

Table 2: Preneoplastic Lesion Development in Response to this compound in Rats
Dietary ConcentrationObserved Preneoplastic ChangesReference
≥ 0.03% (300 ppm)Significant increase in GST-P-positive liver lesions researchgate.net
0.6% (6000 ppm)Increased numbers of GST-P positive lesions and 8-oxoguanine-positive hepatocytes cir-safety.org
1.2% (12000 ppm)Appearance of putative preneoplastic lesions researchgate.netcir-safety.org

Environmental Interactions and Applications of Copper D Gluconate

Interaction with Cellulose (B213188) and Biopolymer Matrices

Solutions of copper D-gluconate complexes are utilized to introduce copper ions into swollen cellulosic matrices. researchgate.netnih.gov The fundamental process governing this interaction is a ligand exchange mechanism. researchgate.netnih.gov

The sorption of copper onto cellulose from this compound solutions is primarily understood as a ligand exchange reaction. researchgate.netresearchgate.net In this process, the cellulose, with its abundant hydroxyl and carboxyl groups, acts as a solid-phase ligand that competes for the copper ions in the this compound complex. researchgate.netresearchgate.net The carboxyl groups, in particular, are considered effective binding sites for copper ions due to their ability to participate in both ion exchange and complexation. researchgate.netresearchgate.net

The general mechanism can be described as follows:

Initial Complex: In solution, copper ions (Cu²⁺) are complexed with D-gluconate (DGL) ligands, forming various Cu(II)-DGL species. researchgate.net

Ligand Exchange: When a cellulosic material is introduced, the functional groups on the cellulose surface, primarily carboxyl and hydroxyl groups, act as competing ligands. researchgate.netresearchgate.net

Cellulose-Copper Complex Formation: A ligand exchange occurs where the cellulose displaces the D-gluconate ligands to form a more stable cellulose-copper complex, resulting in the sorption of copper onto the cellulosic matrix. researchgate.netnih.gov

This process allows for a controlled introduction of copper into the cellulose structure, avoiding the rapid precipitation of copper hydroxides that can occur in alkaline solutions. sci-hub.se The amount of copper sorbed can exceed the carboxyl group content of the cellulose, suggesting the involvement of other binding mechanisms, likely through complexation with hydroxyl groups. sci-hub.se

The uptake of copper by cellulose from this compound solutions is significantly influenced by the pH of the solution. researchgate.netnih.gov Studies have shown that the copper content in the cellulose matrix varies at different pH levels, a phenomenon attributed to the relative stabilities of the this compound complexes in solution versus the copper-cellulose complexes. researchgate.netnih.gov

Research investigating copper sorption in cellulose between pH 6 and 13 has revealed a non-linear relationship. researchgate.netnih.gov Higher copper content in the cellulose matrix was observed at pH 6 and pH 13 compared to pH 10. researchgate.netnih.gov This pH-dependent behavior is linked to the distribution of different Cu(II)-DGL complex species in the solution at various pH values. researchgate.net The stability of these dissolved complexes relative to the stability of the complexes formed with the cellulose determines the extent of copper uptake. researchgate.netnih.gov

For instance, at a given pH, if the copper-cellulose complex is more stable than the predominant this compound species in solution, the equilibrium will favor the sorption of copper onto the cellulose. Conversely, if the this compound complex is more stable, the uptake will be lower. The complex interplay of these stabilities across the pH range results in the observed variations in copper content.

Table 1: pH-Dependent Copper Sorption in Cellulose from this compound Solution

pH Relative Copper Content Primary Influencing Factor
6 High Relative stability of Cu(II)-DGL vs. Cu(II)-cellulose complexes favors sorption. researchgate.netnih.gov
10 Low The stability of the specific Cu(II)-DGL complexes present at this pH is higher relative to the Cu(II)-cellulose complex. researchgate.netnih.gov
13 High Changes in the speciation of Cu(II)-DGL complexes again favor the ligand exchange with cellulose. researchgate.netnih.gov

Copper Sorption Mechanisms in Cellulosic Materials

Role in Polymerization Chemistry

Beyond its interactions with natural polymers, this compound serves as a precursor catalyst in the field of synthetic polymer chemistry. medchemexpress.comrsc.org

Copper(II) gluconate has been successfully employed as a precursor catalyst for the photo-induced living radical polymerization of acrylates. rsc.orgrsc.orgresearchgate.net This method offers a pathway to synthesize well-defined polymers with controlled molecular weights and low dispersity. rsc.orgrsc.org

The process involves a ligand exchange reaction where the gluconate ligand on the copper(II) center is replaced by a more suitable ligand, such as tris(2-(dimethylamino)ethyl)amine (Me₆-TREN), to form an active catalyst complex. medchemexpress.com This ligand exchange can be accelerated by ultraviolet (UV) irradiation. medchemexpress.com The resulting active copper catalyst participates in the polymerization process, which is a type of controlled radical polymerization.

Under optimized conditions, using this compound as a precursor, the photo-induced polymerization of acrylates can achieve near-quantitative conversions (>95%) in a relatively short time (e.g., 2 hours). rsc.orgrsc.org The resulting polymers exhibit low dispersity values (Đ ~ 1.16) and high end-group fidelity, which is a measure of the integrity of the polymer chain ends. rsc.org The control over the polymerization can be further enhanced by the addition of small amounts of sodium bromide (NaBr), leading to even narrower polymer dispersities (Đ < 1.12). rsc.orgrsc.org

Table 2: Performance of this compound as a Precursor Catalyst in Photo-induced Living Radical Polymerization of Acrylates

Parameter Result Conditions
Conversion >95% Optimized reaction conditions, within 2 hours. rsc.org
Dispersity (Đ) ~ 1.16 Standard optimized conditions. rsc.org
Dispersity (Đ) with NaBr < 1.12 In the presence of ppm concentrations of NaBr. rsc.orgrsc.org
End-Group Fidelity High As demonstrated by MALDI-ToF-MS analysis. rsc.org

This application highlights the versatility of this compound, extending its relevance from interactions with biopolymers to a functional component in advanced synthetic methodologies.

Q & A

Q. What are the structural characteristics and stability considerations of Copper D-gluconate in aqueous solutions?

this compound (C₁₂H₂₂CuO₁₄) is a carboxylate complex where copper ions coordinate with D-gluconate ligands. Its stability in aqueous solutions depends on pH and ionic strength. In alkaline conditions, condensation reactions between hydroxyl groups and metal ions can alter coordination geometry, as shown in DFT studies of analogous systems . For experimental validation, measure pH-dependent solubility and use spectroscopic techniques (e.g., FT-IR) to track structural changes.

Q. How can researchers accurately quantify this compound in biological or environmental samples?

Enzymatic colorimetric assays are widely used. For example:

  • Step 1: Extract this compound using acid hydrolysis (0.1 M HCl, 30 min).
  • Step 2: Apply the D-Gluconate Assay Kit (e.g., ab204703), where gluconokinase converts D-gluconate to D-gluconate-6-phosphate, producing a colorimetric signal (450 nm) proportional to concentration .
  • Validation: Compare with HPLC (C18 column, 0.1% H₃PO₄ mobile phase) to resolve matrix interferences .

Q. What experimental controls are critical when studying this compound’s redox activity in vitro?

  • Baseline controls: Use chelators (e.g., EDTA) to distinguish copper-specific effects from ligand-mediated reactions.
  • Negative controls: Replace this compound with non-redox-active analogs (e.g., Magnesium D-gluconate) .
  • Oxidative stability: Monitor dissolved oxygen levels, as Cu²⁺ can catalyze Fenton-like reactions in aerobic conditions .

Advanced Research Questions

Q. How do advanced sensor systems utilizing GntR transcription factors dynamically respond to this compound in synthetic biology applications?

GntR-based biosensors detect D-gluconate via de-repression mechanisms. In cell-free systems (e.g., PURE-Express), GntR binds to operator DNA until displaced by D-gluconate, activating fluorescent reporters (e.g., Venus). Key parameters:

  • Dose-response: Optimize D-gluconate concentrations (0–10 mM) to fit Hill equation models .
  • Kinetic validation: Use surface plasmon resonance (SPR) to measure binding affinities (Kd) between GntR and this compound .

Q. What computational methods elucidate reaction mechanisms involving this compound in alkaline environments?

Density functional theory (DFT) with dispersion corrections predicts coordination geometries and activation barriers. For example:

  • Model: Simulate condensation reactions between [Cu(OH)₄]²⁻ and D-gluconate in silico.
  • Validation: Compare computed reaction energies (ΔG ≈ −2.3 kcal/mol) with experimental calorimetry data .

Q. How can researchers address discrepancies in reported stability constants of this compound complexes across experimental conditions?

  • Methodological audit: Ensure consistent ionic strength (e.g., 0.1 M NaCl) and temperature (25°C) during potentiometric titrations.
  • Speciation modeling: Use software like PHREEQC to account for pH-dependent species distribution, referencing Nd³⁺/D-gluconate speciation diagrams as a template .

Q. What enzymatic pathways involve this compound as a substrate or cofactor in microbial systems?

  • Gluconate dehydrogenase (GADH): Recombinant E. coli expressing GADH converts D-gluconate to 2-keto-D-gluconate (2KDG) with >95% yield. Copper may enhance electron transfer in this pathway .
  • Experimental design: Use gene knockout strains to isolate this compound-specific metabolic contributions.

Q. How do nanoMIP-based detection platforms enhance selectivity for this compound analysis in complex matrices?

Molecularly imprinted nanoparticles (nanoMIPs) improve specificity:

  • Synthesis: Polymerize acrylamide monomers around this compound templates.
  • Detection: Apply differential pulse voltammetry (DPV) with limits of detection (LOD) <0.025 g/L in wine or plant extracts .

Methodological Notes

  • Data contradiction resolution: Cross-validate results using orthogonal techniques (e.g., SPR + enzymatic assays).
  • Advanced instrumentation: Prioritize hyphenated methods (e.g., LC-MS/MS) for speciation analysis in biological systems.

For experimental reproducibility, adhere to guidelines from Beilstein Journal of Organic Chemistry (e.g., detailed supplemental data, rigorous compound characterization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.